Cas no 2097941-20-1 (4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine)
![4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine structure](https://www.kuujia.com/scimg/cas/2097941-20-1x500.png)
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine Chemical and Physical Properties
Names and Identifiers
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- (E)-4,6-dimethyl-2-((1-(styrylsulfonyl)piperidin-3-yl)oxy)pyrimidine
- 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine
- 4,6-dimethyl-2-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]oxypyrimidine
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- Inchi: 1S/C19H23N3O3S/c1-15-13-16(2)21-19(20-15)25-18-9-6-11-22(14-18)26(23,24)12-10-17-7-4-3-5-8-17/h3-5,7-8,10,12-13,18H,6,9,11,14H2,1-2H3/b12-10+
- InChI Key: RLGYLFDRAHBWBS-ZRDIBKRKSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CCCC(C1)OC1N=C(C)C=C(C)N=1)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 559
- XLogP3: 3.1
- Topological Polar Surface Area: 80.8
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-3379-20μmol |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-2mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-4mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-25mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-50mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-2μmol |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-5mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-10μmol |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-15mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6480-3379-10mg |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine |
2097941-20-1 | 10mg |
$79.0 | 2023-09-08 |
4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine Related Literature
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Taku Shoji,Miwa Tanaka,Sho Takagaki,Kota Miura,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima Org. Biomol. Chem., 2018,16, 480-489
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2. Structural dynamics effects on the ultrafast chemical bond cleavage of a photodissociation reaction†María E. Corrales,Garikoitz Balerdi,Rebeca de Nalda,Luis Bañares,Ahmed H. Zewail Phys. Chem. Chem. Phys., 2014,16, 8812-8818
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Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
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Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065
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Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
Additional information on 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine
Research Briefing on 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2097941-20-1)
In recent years, the compound 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2097941-20-1) has garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, mechanism of action, and potential clinical applications.
The synthesis of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine involves a multi-step process that includes the sulfonylation of a piperidine derivative followed by coupling with a pyrimidine moiety. Recent studies have optimized this synthetic route to improve yield and purity, making it more feasible for large-scale production. The compound's structural complexity and the presence of a sulfonyl group contribute to its unique pharmacological properties, which are currently under investigation.
One of the most notable findings in recent research is the compound's potential as a kinase inhibitor. Preliminary in vitro studies have demonstrated its ability to selectively target specific kinases involved in inflammatory pathways and cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine exhibited potent inhibitory activity against JAK2 and PI3K kinases, which are critical targets in oncology and autoimmune diseases.
Further investigations into the compound's mechanism of action have revealed its ability to modulate cellular signaling pathways. In a recent cell-based assay, the compound was shown to disrupt the phosphorylation of key signaling proteins, leading to apoptosis in cancer cells. These findings suggest that 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine could serve as a lead compound for the development of novel anticancer therapies.
In addition to its kinase inhibitory properties, the compound has also shown promise in the treatment of neurodegenerative diseases. A 2022 study published in ACS Chemical Neuroscience highlighted its neuroprotective effects in models of Alzheimer's disease. The researchers attributed these effects to the compound's ability to reduce oxidative stress and inhibit the aggregation of amyloid-beta peptides, which are hallmarks of the disease.
Despite these promising findings, challenges remain in the development of 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Current research efforts are focused on structural modifications to enhance the compound's pharmacokinetic profile and reduce toxicity.
In conclusion, 4,6-dimethyl-2-({1-[(E)-2-phenylethenesulfonyl]piperidin-3-yl}oxy)pyrimidine (CAS: 2097941-20-1) represents a promising candidate for the development of novel therapeutics in oncology, inflammation, and neurodegenerative diseases. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical translation. The compound's unique structural features and broad biological activity make it a valuable subject of study in the field of chemical biology and medicinal chemistry.
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